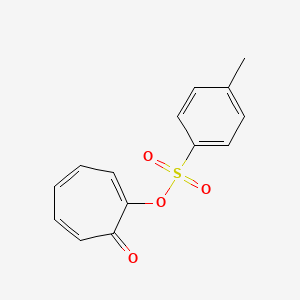

对甲苯磺酸对苯醌

概述

描述

Tropolone Tosylate is an organic compound derived from tropolone, a seven-membered non-benzenoid aromatic compound, and tosylate, a sulfonate ester. Tropolone itself is known for its unique electronic structure and aromatic properties, making it a subject of interest in various fields of research . The tosylate group is often used to convert alcohols into better leaving groups for nucleophilic substitution reactions .

科学研究应用

Tropolone Tosylate has various applications in scientific research:

作用机制

Target of Action

Tropolone Tosylate is thought to primarily target cell membranes . It increases cell permeability, leading to cell lysis . This broad-spectrum antibiotic targets a wide range of gram-positive and gram-negative bacteria .

Mode of Action

The mode of action of Tropolone Tosylate involves its interaction with cell membranes. The compound increases the permeability of these membranes, which eventually leads to cell lysis . This process involves the disruption of the cell membrane’s integrity, causing the cell’s contents to leak out, leading to cell death.

Biochemical Pathways

Tropolone Tosylate is part of the tropolone sesquiterpenoid family of fungal secondary metabolites . These compounds are formed via a key hetero-Diels–Alder (hDA) reaction between a tropolone quinomethide derived from a polyketide pathway and the sesquiterpene humulene . TropC, an α-ketoglutarate-dependent NHI dioxygenase, catalyzes a ring expansion in the biosynthesis of tropolone natural product stipitatic acid through an under-studied mechanism . Investigation of both polar and radical mechanistic proposals suggests tropolones are constructed through a radical ring expansion .

Pharmacokinetics

It is known that the compound has a steady-state mean cmax of total valemetostat (2300 ng/ml) achieved in a median 379 h, AUC24 was 20,800 ng·h/mL and the mean accumulation ratio for total .

Result of Action

The result of Tropolone Tosylate’s action is the lysis of bacterial cells . By increasing the permeability of the cell membranes, the compound causes the cells to rupture and die. This makes Tropolone Tosylate an effective antibiotic against a broad spectrum of bacteria .

Action Environment

The action of Tropolone Tosylate can be influenced by various environmental factors. For instance, the compound’s fluorescence emission can alter in response to changes in solvent, pH, and certain divalent metal ions . This suggests that the compound’s action, efficacy, and stability could be influenced by the environment in which it is present.

生化分析

Biochemical Properties

Tropolone Tosylate interacts with various enzymes, proteins, and other biomolecules. It is formed via a key hetero-Diels–Alder (hDA) reaction between a tropolone quinomethide derived from a polyketide pathway and the sesquiterpene humulene . The biosynthesis of Tropolone Tosylate involves a minimum of three genes: tropA, tropB, and tropC . These genes encode a nonreducing polyketide synthase, a FAD-dependent mono-oxygenase, and a non-heme Fe(II)-dependent dioxygenase, respectively .

Cellular Effects

Tropolone Tosylate has been shown to exhibit anti-proliferative activity against several human cancer cell lines . It also influences the hydrolysis reaction rate of tropolone tosylate in binary media containing n-Bu4NOH .

Molecular Mechanism

The molecular mechanism of Tropolone Tosylate involves the interception of phenylacetic acid catabolism via an enoyl-CoA dehydratase encoded in the biosynthetic gene cluster (BGC), as well as a conserved thioesterase . This thioesterase functions after a dehydrogenation-epoxidation step catalyzed by a flavoprotein .

Temporal Effects in Laboratory Settings

The fluorescence quantum yields and the lifetimes of the emitting species of Tropolone Tosylate increase in a sigmoidal fashion as the temperature decreases, and are a factor of more than 100 greater at 77 K than at room temperature .

Metabolic Pathways

Tropolone Tosylate is involved in the phenylacetic acid catabolic pathway . The biosynthesis of Tropolone Tosylate involves the generation of phenylacetyl-coenzyme A, a key precursor for tropolone biosynthesis via the phenylacetic acid catabolon .

准备方法

Synthetic Routes and Reaction Conditions

Tropolone can be synthesized through several methods, including the oxidation of 1,3,5-cycloheptatriene with alkaline potassium permanganate . Another method involves the bromination of 1,2-cycloheptanedione with N-bromosuccinimide followed by dehydrohalogenation . The tosylate group is typically introduced by reacting an alcohol with tosyl chloride (TsCl) in the presence of a base .

Industrial Production Methods

化学反应分析

Types of Reactions

Tropolone Tosylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosylate group is an excellent leaving group, making Tropolone Tosylate a good substrate for nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as halides, cyanides, and amines.

Oxidation: Potassium permanganate is a common oxidizing agent used in the synthesis of tropolone.

Major Products

The major products of these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with a halide would yield a halogenated tropolone derivative.

相似化合物的比较

Similar Compounds

Hinokitiol (4-isopropyltropolone): A natural tropolone derivative with similar aromatic properties.

Stipitatic Acid: Another tropolone derivative known for its unique structure and biological activities.

Uniqueness

Tropolone Tosylate is unique due to the presence of the tosylate group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis compared to other tropolone derivatives .

属性

IUPAC Name |

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-7-9-12(10-8-11)19(16,17)18-14-6-4-2-3-5-13(14)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMFQREGHLKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340249 | |

| Record name | Tropolone Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38768-08-0 | |

| Record name | Tropolone Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropolone Tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

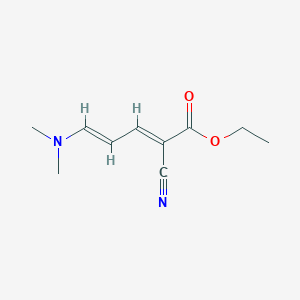

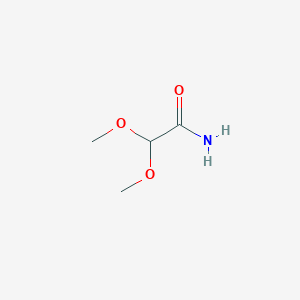

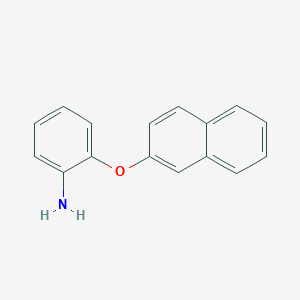

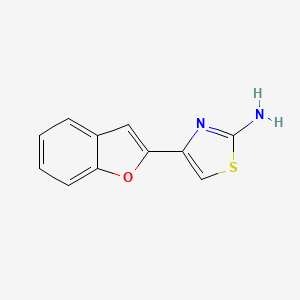

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

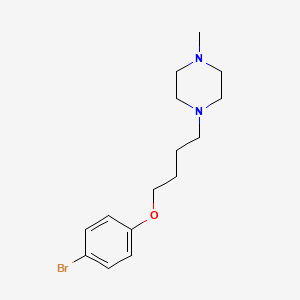

Feasible Synthetic Routes

Q1: How does the reactivity of 2-aminotropone derivatives, like tropolone tosylate, compare to other tropolone derivatives?

A1: Research suggests that 2-aminotropone derivatives exhibit diverse reactivity depending on their substituents []. For instance, 2-aminotropone and 2-methylaminotropone demonstrate reactivity similar to tropolones, while 2-dimethylaminotropone behaves more like tropolone methyl ethers. Interestingly, 2-troponyl trimethylammonium iodide, another 2-aminotropone derivative, displays reactivity comparable to 2-halotropones or tropolone tosylates. This highlights how subtle structural changes within this class of compounds can significantly influence their chemical behavior [].

Q2: What role does the tosylate group play in the biological activity of tropolone derivatives?

A2: While the research primarily focuses on various tropolone derivatives, it highlights the importance of the hydroxyl group in the tropolone ring for biological activity []. For instance, hinokitiol acetate, lacking the free hydroxyl group, showed diminished cytotoxic activity, antimicrobial activity, and metalloprotease inhibition compared to hinokitiol []. Although the study doesn't directly investigate tropolone tosylate, it implies that modifications to the hydroxyl group, like tosylation, could potentially impact the compound's interaction with biological targets and consequently, its activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)